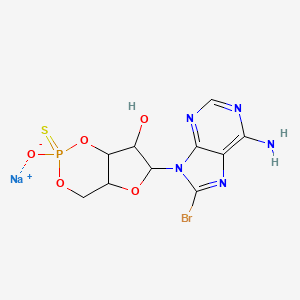
Glycine, N-(carboxymethyl)-N-hexadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glicina, N-(carboximetil)-N-hexadecil- es un derivado de la glicina, un aminoácido que juega un papel crucial en varios procesos biológicos. Este compuesto se caracteriza por la presencia de un grupo carboximetil y una cadena hexadecil unida al átomo de nitrógeno de la glicina. Es conocido por sus propiedades surfactantes, lo que lo hace útil en diversas aplicaciones industriales y científicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Glicina, N-(carboximetil)-N-hexadecil- típicamente implica la reacción de glicina con ácido cloroacético para introducir el grupo carboximetil, seguido de la reacción con hexadecilamina para unir la cadena hexadecil. Las condiciones de reacción a menudo incluyen el uso de un solvente adecuado, como agua o etanol, y una base como el hidróxido de sodio para facilitar las reacciones.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura y el pH, son cruciales para la producción a gran escala. El producto final se purifica generalmente mediante técnicas de cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Glicina, N-(carboximetil)-N-hexadecil- puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos carboxilo en alcoholes.
Sustitución: La cadena hexadecil se puede sustituir por otros grupos alquilo en condiciones específicas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los haluros de alquilo y las bases fuertes se emplean típicamente para las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, la Glicina, N-(carboximetil)-N-hexadecil- se utiliza como surfactante en varias reacciones para mejorar la solubilidad y estabilidad de los reactivos. También se emplea en la síntesis de moléculas orgánicas complejas.
Biología
En la investigación biológica, este compuesto se utiliza para estudiar las proteínas de membrana y sus interacciones debido a sus propiedades surfactantes. Ayuda a solubilizar las proteínas unidas a la membrana para su posterior análisis.
Medicina
En medicina, la Glicina, N-(carboximetil)-N-hexadecil- se explora por su potencial en los sistemas de administración de fármacos. Su capacidad para formar micelas la convierte en un candidato para encapsular fármacos hidrofóbicos, mejorando su solubilidad y biodisponibilidad.
Industria
Industrialmente, este compuesto se utiliza en la formulación de productos para el cuidado personal, como champús y acondicionadores, debido a sus propiedades surfactantes. También se utiliza en la producción de detergentes y emulsionantes.
Mecanismo De Acción
El mecanismo de acción de la Glicina, N-(carboximetil)-N-hexadecil- implica principalmente sus propiedades surfactantes. El compuesto reduce la tensión superficial, lo que le permite solubilizar moléculas hidrofóbicas en soluciones acuosas. Esta propiedad es crucial para sus aplicaciones en la administración de fármacos y la solubilización de proteínas. Los objetivos moleculares incluyen las membranas celulares y las regiones hidrofóbicas de las proteínas, donde interactúa a través de interacciones hidrofóbicas y electrostáticas.
Comparación Con Compuestos Similares
Compuestos Similares
Betaina de glicina: Otro derivado de la glicina, conocido por su papel en la osmorregulación en las plantas.
N-(carboximetil)glicina: Similar en estructura pero carece de la cadena hexadecil, lo que la hace menos efectiva como surfactante.
Bromuro de hexadeciltrimetilamonio (CTAB): Un surfactante común utilizado en aplicaciones similares pero con una estructura química diferente.
Singularidad
Glicina, N-(carboximetil)-N-hexadecil- es única debido a la combinación del grupo carboximetil y la larga cadena hexadecil. Esta estructura confiere propiedades tanto hidrofílicas como hidrofóbicas, lo que la convierte en un surfactante eficaz. Su capacidad para formar micelas y solubilizar moléculas hidrofóbicas la diferencia de otros compuestos similares.
Propiedades
Número CAS |
3775-52-8 |
|---|---|
Fórmula molecular |
C20H39NO4 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
2-[carboxymethyl(hexadecyl)amino]acetic acid |
InChI |
InChI=1S/C20H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19(22)23)18-20(24)25/h2-18H2,1H3,(H,22,23)(H,24,25) |
Clave InChI |
AFPRBBQKUYJMJD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12107497.png)


![N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)


![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)
![Methyl 3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12107539.png)
![Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate](/img/structure/B12107540.png)
![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)
